Scientific research has explored the use of 2-Hydroxy-3,5-DNP as an intermediate for the production of various products, including:
2-Hydroxy-3,5-dinitropyridine is a chemical compound with the molecular formula CHNO and a Chemical Abstracts Service number of 2980-33-8. This compound features two nitro groups and a hydroxyl group attached to a pyridine ring, making it a significant derivative of nitropyridine. It is primarily recognized for its industrial applications, particularly in the production of solid propellants and as an intermediate in various chemical syntheses .
The biological activity of 2-hydroxy-3,5-dinitropyridine has been explored in various studies. It exhibits some toxicity, particularly if ingested or upon skin contact. The compound is classified as harmful if swallowed and can cause skin irritation . Its derivatives may possess antimicrobial properties, but further research is needed to elucidate specific biological effects.
Several methods exist for synthesizing 2-hydroxy-3,5-dinitropyridine:
2-Hydroxy-3,5-dinitropyridine finds applications in various fields:
Interaction studies involving 2-hydroxy-3,5-dinitropyridine focus on its reactivity with other chemical agents. For example, studies have shown that it can form adducts with carbanions, indicating its potential utility in synthetic organic chemistry . Additionally, spectroscopic techniques such as Raman spectroscopy have been employed to analyze its molecular structure and interactions .
Several compounds share structural similarities with 2-hydroxy-3,5-dinitropyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Hydroxy-4-nitropyridine | Hydroxyl group at position 2 and one nitro group | Exhibits different reactivity due to the position of nitro group |
| 3-Amino-4-nitropyridine | Amino group at position 3 and one nitro group | Potentially more biologically active than dinitro derivatives |
| 4-Hydroxy-3-nitropyridine | Hydroxyl group at position 4 and one nitro group | Less toxic than dinitro derivatives |
These compounds differ primarily in their functional groups and positions on the pyridine ring, which significantly influence their chemical behavior and applications.
2-Hydroxy-3,5-dinitropyridine (C₅H₃N₃O₅) was first synthesized in the mid-20th century during investigations into nitropyridine derivatives. Early reports focused on its preparation through nitration of pyridine precursors. For instance, nitration of 2-hydroxypyridine with mixed acids (HNO₃/H₂SO₄) yielded this compound, as described in foundational studies of heterocyclic chemistry. Its structural characterization advanced with modern spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which confirmed the positions of nitro and hydroxyl groups.
The compound gained prominence in the 1980s when researchers identified its utility as a ligand in coordination chemistry and as a precursor for energetic materials. A 2015 computational study by Asath et al. provided detailed insights into its molecular geometry, vibrational modes, and nonlinear optical properties using density functional theory (DFT).
2-Hydroxy-3,5-dinitropyridine serves as a versatile intermediate in organic synthesis due to its electron-deficient aromatic system. Key applications include:
Nitropyridines are classified based on nitro group positions and substituents. 2-Hydroxy-3,5-dinitropyridine belongs to the 3,5-dinitropyridin-2-ol subclass, characterized by:
2-Hydroxy-3,5-dinitropyridine is typically synthesized via:
Alkali metal salts of 2-hydroxy-3,5-dinitropyridine exhibit low sensitivity to impact and high thermal stability, making them candidates for propellant formulations. For example, its barium complex shows a density of 1.757 g/cm³, comparable to traditional explosives.
DFT studies reveal a first-order hyperpolarizability (β) 7.64 times greater than urea, suggesting utility in photonic devices. The conjugated π-system and electron-withdrawing groups enhance charge transfer efficiency.
Irritant